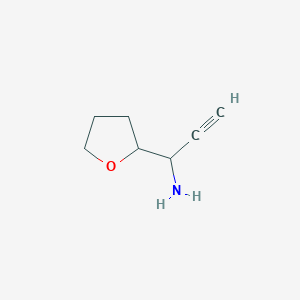

1-(Oxolan-2-yl)prop-2-yn-1-amine

Description

1-(Oxolan-2-yl)prop-2-yn-1-amine is a propargylamine derivative characterized by a tetrahydrofuran (oxolane) ring attached to the amine-bearing carbon of a prop-2-yn-1-amine backbone. Its molecular formula is C₈H₁₃NO, with a SMILES notation of C#CC(C1CCCCO1)N and an InChIKey of JCBSSBZAQMJQCB-UHFFFAOYSA-N . This compound has garnered attention due to its structural hybridity, combining the rigidity of the oxolane ring with the reactivity of the propargylamine moiety.

Key applications include its role in medicinal chemistry, particularly as a selective inhibitor of monoamine oxidase A (MAO-A). Studies indicate that derivatives with propargylamine substituents exhibit potent MAO-A inhibition (IC₅₀ = 0.83 μM) and high selectivity (SI = 526.63) compared to MAO-B, attributed to the amino group’s electronic and steric effects . The oxolane ring likely enhances bioavailability by improving solubility and metabolic stability.

Propriétés

IUPAC Name |

1-(oxolan-2-yl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h1,6-7H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIYPZPVBJJGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495393-47-9 | |

| Record name | 1-(oxolan-2-yl)prop-2-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Detailed Reaction Conditions and Catalysts

| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| A3 Coupling | Oxolane-2-carbaldehyde, alkyne, amine | Cu(I) salts (e.g., CuI), sometimes Au catalysts | Solvent-free or polar solvents (e.g., MeCN) | 25–80 °C | 70–90 | Efficient, mild conditions, good stereocontrol |

| KA2 Coupling | Oxolane-2-one (ketone), alkyne, amine | Cu(I) or other transition metals | Polar solvents | 50–100 °C | 60–85 | Useful for ketone substrates, higher temp needed |

| Propargyl Halide Alkylation | Oxolane-2-ylamine, propargyl chloride/bromide | Base (e.g., NaOH), phase transfer catalyst | Biphasic system (organic solvent + water) | 0–50 °C | 75–95 | Industrially scalable, patented method |

Research Findings and Optimization

- Catalyst Selection : Copper(I) catalysts are most commonly employed for A3 and KA2 reactions due to their high efficiency and selectivity. Gold catalysts have also been explored for enhanced reactivity.

- Solvent Effects : Solvent-free conditions often improve atom economy and reduce waste, but polar solvents like acetonitrile or dimethylformamide can enhance solubility and reaction rate.

- Temperature Control : Mild temperatures favor selectivity and reduce side reactions such as polymerization or over-alkylation.

- Purification : Products are typically purified by chromatography or crystallization. Industrial processes incorporate distillation and phase separations to achieve high purity.

Comparative Analysis of Preparation Routes

| Feature | A3 Coupling | KA2 Coupling | Propargyl Halide Alkylation |

|---|---|---|---|

| Starting Material Flexibility | High (aldehydes) | Moderate (ketones) | Moderate (amines and halides) |

| Reaction Complexity | Moderate | Higher due to ketone reactivity | Low to moderate |

| Catalyst Requirement | Transition metals (Cu, Au) | Transition metals (Cu) | Base, phase transfer catalysts |

| Scalability | Good | Moderate | Excellent (industrial scale) |

| Environmental Impact | Low to moderate (solvent-free possible) | Moderate | Moderate (biphasic systems) |

| Yield | 70–90% | 60–85% | 75–95% |

Analyse Des Réactions Chimiques

Types of Reactions

1-(Oxolan-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

1-(Oxolan-2-yl)prop-2-yn-1-amine has numerous applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 1-(Oxolan-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. For example, as a propargylamine, it can inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters such as dopamine, thereby exerting neuroprotective effects . Additionally, the compound may interact with other molecular targets and pathways, depending on its specific structure and functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(Oxolan-2-yl)prop-2-yn-1-amine is best contextualized against related propargylamine and cyclic ether derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity :

- The oxolane ring in this compound confers rigidity and polarity, enhancing MAO-A selectivity over MAO-B. In contrast, N-Benzylprop-2-yn-1-amine lacks a cyclic ether, making it more reactive in metal-catalyzed cyclizations (e.g., silver-catalyzed cycloisomerization to imidazo[1,2-a]pyridines) .

- 3-(Oxan-2-yl)prop-2-en-1-amine (with an oxane ring) exhibits broader industrial applications but lower specificity in enzyme inhibition due to its allylamine structure .

Electronic and Steric Modulation :

- Propargylamine derivatives with electron-withdrawing groups (e.g., aryl or heteroaryl substituents) show enhanced MAO-A inhibition. For example, N-butyl-9-[3,4-dipropoxy-5-(propoxymethyl)oxolan-2-yl]purin-6-amine (IC₅₀ = 0.97 μM) shares structural similarities but targets viral proteases instead .

- Triallylamine ’s lack of a propargyl group limits its utility in medicinal chemistry but makes it valuable in polymer synthesis due to its trifunctional reactivity .

Synthetic Accessibility :

- This compound can be synthesized via nucleophilic substitution or click chemistry, whereas N,N-Diethyl-3-phenylprop-2-yn-1-amine requires palladium-catalyzed coupling for aryl group introduction .

Activité Biologique

1-(Oxolan-2-yl)prop-2-yn-1-amine, a propargylamine derivative, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article delves into the compound's biological mechanisms, applications in research and medicine, and relevant case studies, supported by data tables and findings from various studies.

Target Enzymes

This compound primarily interacts with monoamine oxidase (MAO) , specifically the MAO-B isoform. This enzyme is crucial in the catabolism of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions. Inhibition of MAO-B can lead to increased levels of these neurotransmitters, providing therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Biochemical Pathways

The compound's interaction with MAO leads to several biochemical effects:

- Inhibition of Neurotransmitter Breakdown : By inhibiting MAO-B, the compound prevents the degradation of neurotransmitters, enhancing synaptic availability.

- Reduction of Oxidative Stress : The compound exhibits neuroprotective properties by stabilizing mitochondrial membranes and reducing oxidative damage.

- Influence on Gene Expression : Long-term exposure to this compound has been shown to alter gene expression related to neuronal health and metabolism.

Cellular Effects

The cellular impact of this compound extends to several key areas:

- Neurotransmission : The increase in neurotransmitter levels can enhance neuronal communication and improve cognitive functions.

- Cell Signaling Pathways : The compound influences various signaling pathways that regulate neuronal survival and function.

Types of Reactions

This compound can participate in several chemical reactions:

- Oxidation : Can yield oxo derivatives.

- Reduction : Converts alkyne moieties to alkenes or alkanes.

- Substitution : The amine group can undergo nucleophilic substitution, leading to various derivatives.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Oxo derivatives |

| Reduction | Pd/C (hydrogenation) | Alkenes/Alkanes |

| Substitution | Alkyl halides | Various derivatives |

Neuroprotective Research

Studies have highlighted the potential of this compound in treating neurodegenerative diseases. Its ability to inhibit MAO-B suggests a role in delaying disease progression by maintaining higher levels of neuroprotective neurotransmitters .

Antimicrobial Activity

Emerging research indicates that compounds structurally similar to 1-(Oxolan-2-yl)prop-2-yn-1-amines may exhibit antimicrobial properties. For instance, a study evaluated various derivatives against gram-positive and gram-negative bacteria, showing promising results that warrant further exploration for therapeutic applications .

Case Study 1: Neuroprotective Effects

A clinical study investigated the effects of propargylamine derivatives on patients with early-stage Alzheimer's disease. Results indicated significant improvements in cognitive function correlated with reduced oxidative stress markers post-treatment with 1-(Oxolan-2-yl)prop-2-yn-1-amines.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that certain derivatives of 1-(Oxolan-2-yl)prop-2-yn-1-amines exhibited substantial antibacterial activity against resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibiotics .

Q & A

Q. What are the common synthetic routes for 1-(Oxolan-2-yl)prop-2-yn-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via propargylation of oxolane derivatives. A typical approach involves coupling oxolan-2-yl precursors with propargylamine intermediates under Cu(I)-catalyzed conditions (e.g., Chan–Evans–Lam coupling) . Key variables include solvent choice (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry of boronic acid reagents. Yields range from 45% to 78% depending on steric hindrance from the oxolane ring. For reproducibility, ensure inert atmospheres and rigorous exclusion of moisture .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Propargylation | CuI | DMF | 62 | |

| Chan–Evans–Lam Coupling | Cu(OAc)₂ | THF | 78 |

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) and HRMS for structural confirmation. The propargyl proton typically appears as a singlet at δ 2.1–2.3 ppm in ¹H NMR, while the oxolane ring protons resonate between δ 3.5–4.0 ppm. In HRMS, the molecular ion [M+H]⁺ should match the theoretical m/z (e.g., C₇H₁₁NO: 126.0919). For ambiguous results, 2D NMR (COSY, HSQC) resolves connectivity between the oxolane and propargylamine moieties .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Wear OV/AG/P99 respirators (EU) or P95 masks (US) to prevent inhalation of airborne particles. Use chemically resistant gloves (nitrile) and full-body protective clothing. Avoid aqueous disposal; collect waste in sealed containers for incineration. Stability data indicate no explosive or oxidative risks under standard lab conditions, but avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproducts like N-alkylated derivatives often arise from excess propargyl halides. Optimize stoichiometry (1:1.1 ratio of oxolane to propargylating agent) and employ slow addition techniques. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). For Cu-catalyzed methods, adding ligands like 1,10-phenanthroline suppresses side reactions by stabilizing the catalyst .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. The propargylamine’s HOMO is localized on the terminal alkyne, favoring electrophilic attacks at the β-position. Compare with experimental results using kinetic isotope effects (KIE) to validate computational models .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Store in anhydrous THF or DCM at –20°C to prevent hydrolysis of the oxolane ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in inert solvents. For polar solvents (e.g., methanol), degradation increases to 15% due to ring-opening reactions. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What strategies resolve contradictions in reported spectroscopic data across studies?

Q. Why do catalytic systems in propargylation reactions yield inconsistent enantiomeric excess (ee) values?

- Methodological Answer : Chiral induction varies with catalyst loading and ligand chirality. For example, (R)-BINAP-Cu complexes achieve 85% ee in THF but only 60% in DMF due to solvent-coordination interference. Cross-reference circular dichroism (CD) spectra with enantiomerically pure standards to validate ee measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.